4-Methylmorpholine N-oxide

Overview

Description

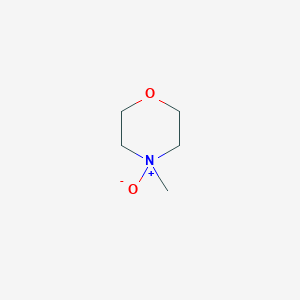

4-Methylmorpholine N-oxide is an organic compound with the molecular formula C₅H₁₁NO₂. It is a heterocyclic amine oxide and a derivative of morpholine. This compound is widely used in organic chemistry as a co-oxidant and sacrificial catalyst in various oxidation reactions, such as osmium tetroxide oxidations and the Sharpless asymmetric dihydroxylation . It is commercially available both as a monohydrate and as an anhydrous compound .

Biochemical Analysis

Biochemical Properties

4-Methylmorpholine N-oxide is known for its strong polar and energy-rich N–O bonds, which are thought to break the complex hydrogen bond network of cellulose, eventually effecting cellulose dissolution . This property makes it a valuable chemical in dissolving, activating, and modifying cellulosic substrates .

Cellular Effects

The cellular effects of this compound are primarily observed in its role as a solvent in the production of cellulose fibers . It is used in the Lyocell process, an industrial alternative to the environmentally controversial viscose (rayon) process . The fact that this compound is fully biodegradable, non-toxic, and non-ecotoxic, especially with respect to aquatic systems, contributes to its wide acceptance and usage in research labs .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a co-oxidant and sacrificial catalyst in oxidation reactions . It is used in organic chemistry for instance in osmium tetroxide oxidations and the Sharpless asymmetric dihydroxylation .

Temporal Effects in Laboratory Settings

In laboratory settings, the thermal characteristics of this compound have been studied using accelerating rate calorimetry . It was found that the “onset” temperature was reduced to the minimum temperature with 391.67 K as the molar ratio of this compound to hydrogen peroxide was 3:1 .

Metabolic Pathways

The metabolic pathways of this compound involve its biotransformation to N-methylmorpholine by strains of E. coli . Subsequent conversion to morpholine then enables its complete metabolism by strains of Mycobacterium via glycolate-ethanolamine pathways .

Transport and Distribution

Given its solubility in polar solvents, especially water , it can be inferred that it may be transported and distributed within cells and tissues through passive diffusion or facilitated transport mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylmorpholine N-oxide can be synthesized through the oxidation of 4-methylmorpholine using hydrogen peroxide or other suitable oxidizing agents . The reaction typically involves the controlled addition of hydrogen peroxide to an aqueous solution of 4-methylmorpholine, leading to the formation of this compound as the major product . The oxide can be dehydrated by drying under high vacuum for 2-3 hours .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of nano metal oxides as catalysts. The process includes the following steps :

- Adding the nano metal oxide to 4-methylmorpholine and mixing thoroughly.

- Dropwise addition of a hydrogen peroxide solution to the mixture.

- Raising the temperature to accelerate the reaction.

- Filtering and distilling the solution under reduced pressure to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Methylmorpholine N-oxide undergoes various types of reactions, including oxidation, reduction, and substitution . It is particularly known for its role as a co-oxidant in oxidation reactions.

Common Reagents and Conditions

Oxidation: In the presence of osmium tetroxide (OsO₄), this compound acts as a co-oxidant to facilitate the dihydroxylation of alkenes.

Reduction: It can be reduced to 4-methylmorpholine using copper hydride in an alkaline solution.

Substitution: It can participate in substitution reactions, particularly in the presence of transition metal catalysts.

Major Products Formed

Dihydroxylation of Alkenes: Cis-1,2-diols.

Oxidation of Alcohols: Aldehydes and ketones.

Reduction: 4-Methylmorpholine.

Scientific Research Applications

4-Methylmorpholine N-oxide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 4-Methylmorpholine N-oxide exerts its effects involves its strong oxidative capabilities. The compound’s N-oxide functional group facilitates the transfer of oxygen atoms to substrates, enabling various oxidation reactions . In the presence of osmium tetroxide, it regenerates the catalyst by transferring oxygen atoms, thus maintaining the catalytic cycle . This mechanism is crucial for its role in dihydroxylation and other oxidation processes.

Comparison with Similar Compounds

Similar Compounds

N-Methylmorpholine N-oxide: A closely related compound with similar oxidative properties.

Tetrapropylammonium Perruthenate (TPAP): Often used in conjunction with 4-Methylmorpholine N-oxide for oxidation reactions.

Dimethyl Sulfoxide (DMSO): Another oxidizing agent used in organic synthesis.

Uniqueness

This compound is unique due to its ability to selectively oxidize secondary alcohols to ketones without affecting other functional groups . This selectivity, combined with its stability under a wide range of temperatures and pH levels, makes it a preferred reagent in many synthetic organic chemistry processes .

Biological Activity

4-Methylmorpholine N-oxide (MMO) is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is an N-oxide derivative of 4-methylmorpholine, characterized by the formula and a molecular weight of 117.15 g/mol. The presence of the N-oxide functional group is crucial for its biological activity, often enhancing solubility and reactivity in biological systems .

Mechanisms of Biological Activity

The biological activity of MMO can be attributed to several mechanisms:

- Oxidative Properties : MMO acts as a non-metallic catalyst in various organic reactions, including cyanosilylation of ketones and asymmetric oxidations. Its role as a co-oxidant in Sharpless asymmetric epoxidation highlights its utility in synthetic organic chemistry .

- Protein Stabilization : Research indicates that N-oxides like MMO can stabilize protein structures under various conditions, which is particularly relevant in biotechnological applications . The ability to form stable hydrogen bonds allows MMO to act as a bioisosteric replacement for hydrogen bond acceptors in drug design.

- Antimicrobial Activity : Some studies have shown that MMO exhibits antimicrobial properties against specific bacterial strains, potentially through mechanisms involving membrane disruption or inhibition of essential enzymatic pathways .

Antimicrobial Activity

A study investigating the antimicrobial effects of MMO demonstrated its efficacy against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) were found to be in the low millimolar range, suggesting significant potential for therapeutic applications .

| Microorganism | MIC (mM) |

|---|---|

| Staphylococcus aureus | 3.0 |

| Candida albicans | 2.5 |

Cytotoxic Effects

In vitro studies have also explored the cytotoxic effects of MMO on cancer cell lines. For instance, MMO was tested against leukemia cells, showing selective cytotoxicity similar to other known anticancer agents. The mechanism appears to involve the generation of reactive oxygen species (ROS) under hypoxic conditions, leading to increased oxidative stress within the cells .

Applications in Drug Development

MMO's unique properties make it a valuable compound in drug development:

- Prodrug Formation : As an N-oxide, MMO can serve as a prodrug that is metabolically activated to release active amines, enhancing drug efficacy while minimizing side effects .

- Synthetic Intermediates : It is frequently used as an intermediate in synthesizing biologically active compounds, including g-secretase inhibitors and other receptor antagonists .

Properties

IUPAC Name |

4-methyl-4-oxidomorpholin-4-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-6(7)2-4-8-5-3-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTLOKWAGJYHHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCOCC1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3029287 | |

| Record name | 4-Methylmorpholine 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White hygroscopic solid; [Merck Index] Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Morpholine, 4-methyl-, 4-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylmorpholine 4-oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20068 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7529-22-8 | |

| Record name | N-methylmorpholine N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7529-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl morpholine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007529228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylmorpholine 4-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylmorpholine 4-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholine, 4-methyl-, 4-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylmorpholine 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylmorpholine 4-oxide, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL MORPHOLINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ARC64PKJ0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.